molecular formula C6H7ClN2 B053079 2-Chloro-5-ethylpyrimidine CAS No. 111196-81-7

2-Chloro-5-ethylpyrimidine

Cat. No.: B053079
CAS No.: 111196-81-7
M. Wt: 142.58 g/mol
InChI Key: BGLLZQRUXJGTAD-UHFFFAOYSA-N
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Description

2-Chloro-5-ethylpyrimidine is a high-value, multifunctional heterocyclic building block extensively employed in advanced chemical synthesis and drug discovery campaigns. Its core research value lies in the synergistic reactivity of the chloro substituent at the 2-position and the ethyl group at the 5-position of the pyrimidine ring. The chlorine atom is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, enabling facile derivatization with a wide range of nitrogen, oxygen, and sulfur-based nucleophiles to create diverse pyrimidine libraries. Concurrently, the 5-ethyl group introduces enhanced lipophilicity and can influence the electronic properties of the ring system, fine-tuning the molecule's pharmacokinetic profile and binding affinity in biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLLZQRUXJGTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393769
Record name 2-Chloro-5-ethylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111196-81-7
Record name 2-Chloro-5-ethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-ethylpyrimidine
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Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 5 Ethylpyrimidine

Strategic Synthesis of 2-Chloro-5-ethylpyrimidine

The efficient construction of the this compound molecule is crucial for its application in further chemical synthesis. Research has focused on developing high-yielding and scalable synthetic pathways.

Development of Efficient Synthetic Routes

While specific literature detailing the direct synthesis of this compound is not extensively available in the provided results, analogous synthetic strategies for similar pyrimidines offer insight. A common method for producing 2-chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidine precursor. For instance, the chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃) is a well-established procedure. semanticscholar.org

A general route that can be inferred for this compound would likely start from a precursor such as 2-hydroxy-5-ethylpyrimidine or a related derivative. The synthesis of the analogous 2-Chloro-5-methylpyrimidine (B1361109) often involves the selective de-chlorination of 2,4-dichloro-5-methylpyrimidine (B13550) using zinc powder. guidechem.com This suggests that 2,4-dichloro-5-ethylpyrimidine (B52299) could serve as a key intermediate, which is commercially available and listed as a reactant for synthesis.

Investigations into Acid-Catalyzed Chloro Displacement Reactions

A significant area of investigation has been the acid-catalyzed nucleophilic substitution of the chlorine atom in this compound. Research into the synthesis of a PPARpan agonist, GW693085, highlighted the intricacies of this reaction. acs.orgnih.govresearchgate.net The key step involved the amination of this compound with 2-methyl-2-phenylpropanamine. acs.orgnih.gov

A notable finding was the crucial role of specific bases in buffering the reaction medium. acs.orgresearchgate.net The reaction generates hydrochloric acid (HCl), which can affect both the reaction progress and the stability of the resulting amine product. acs.orgnih.gov Studies revealed that bases such as N,N-diisopropylethylamine (i-Pr₂NEt) and calcium carbonate (CaCO₃) exerted a unique buffering effect that was essential for the successful displacement of the chloro group. acs.orgnih.govresearchgate.netacs.org This controlled acid-catalyzed amination proved to be a critical component in the efficient synthesis of the target drug candidate. acs.org

Exploration of Photoinduced Alkylation Reactions of this compound

Photochemical methods offer an alternative pathway for the functionalization of this compound. A study on the photoinduced alkylation of diazines demonstrated that this compound can be successfully alkylated using N-(acyloxy)phthalimides as alkylating agents in the presence of triethylamine. thieme-connect.com

The reaction proceeds smoothly under irradiation with visible light (427 nm), yielding the corresponding alkylated product in good to moderate yields within a few hours. thieme-connect.com This method provides a facile, light-induced protocol for creating new carbon-carbon bonds at the pyrimidine (B1678525) core, expanding the synthetic utility of this compound. thieme-connect.com

Table 1: Photoinduced Alkylation of this compound

Alkylating Agent Reaction Time Yield
N-(Acyloxy)phthalimide derivative 4 hours Good to Moderate

Data derived from a study on the photoinduced alkylation of diazines. thieme-connect.com

Optimization for Industrial Scale-Up and Process Chemistry Considerations

The need for large quantities of materials for preclinical and clinical studies often drives process chemistry research to develop robust and efficient large-scale syntheses. acs.org For the synthesis of the PPARpan agonist involving this compound, significant process research was undertaken to ensure a highly efficient and scalable route. acs.org

General advancements in the chlorination of hydroxypyrimidines also contribute to industrial-scale considerations. A solvent-free chlorination procedure using equimolar amounts of phosphorus oxychloride (POCl₃) has been developed for various hydroxy-heterocycles, including hydroxypyrimidines. semanticscholar.org This method, which involves heating the substrate with POCl₃ and a base like pyridine (B92270) in a sealed reactor, is suitable for multigram batch preparations and offers economic, environmental, and safety advantages over traditional methods that use a large excess of POCl₃. semanticscholar.orgresearchgate.net Such "greener" chemistry approaches are crucial for meeting the demands of industrial production. thermofishersci.in

Derivatization Chemistry of this compound

The chloro group at the 2-position of the pyrimidine ring is the primary site for derivatization, making it a versatile handle for introducing a wide array of functional groups.

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom on this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). thermofishersci.in This reactivity is due to the electron-deficient nature of the pyrimidine ring, which stabilizes the anionic intermediate (Meisenheimer complex) formed during the reaction. thermofishersci.in

A variety of nucleophiles can be employed to displace the chloro group. Research has shown successful substitution with both oxygen- and nitrogen-based nucleophiles. thieme-connect.com Examples include reactions with:

Propargyl alcohol (O-nucleophile) thieme-connect.com

Piperazine (N-nucleophile) thieme-connect.com

Hydrazine (N-nucleophile) thieme-connect.com

Imidazole (N-nucleophile) thieme-connect.com

The previously mentioned acid-catalyzed amination is another prime example of a nucleophilic substitution reaction. acs.orgresearchgate.net

Beyond classical SNAr reactions, the chloro group also facilitates palladium-catalyzed cross-coupling reactions. thieme-connect.comambeed.com For instance, a Suzuki coupling with an arylboronic acid can be used to form a 2-arylpyrimidine. thieme-connect.com This demonstrates the versatility of the C-Cl bond in forming not only C-N and C-O bonds but also C-C bonds, significantly expanding the range of possible derivatives.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-hydroxy-5-ethylpyrimidine
2,4-dichloro-5-ethylpyrimidine
2-Chloro-5-methylpyrimidine
2,4-dichloro-5-methylpyrimidine
2-chloropyrimidine (B141910)
GW693085
2-methyl-2-phenylpropanamine
N,N-diisopropylethylamine (i-Pr₂NEt)
Calcium Carbonate (CaCO₃)
Hydrochloric acid (HCl)
N-(acyloxy)phthalimide
Triethylamine
Phosphorus oxychloride (POCl₃)
Pyridine
Propargyl alcohol
Piperazine
Hydrazine
Imidazole

Cross-Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation, and this compound is a suitable substrate for several such methodologies. These reactions enable the introduction of a wide array of substituents onto the pyrimidine core.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a powerful method for creating biaryl and heteroaryl-aryl linkages. libretexts.org Chloropyrimidines are known to participate effectively in these reactions. scispace.commdpi.com The general mechanism involves an initial oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific studies focusing exclusively on this compound are part of broader research, the established reactivity of 2-chloropyrimidines suggests its utility in this transformation for coupling with various aryl- and heteroarylboronic acids. mdpi.comnih.gov The choice of catalyst, ligands, and base is crucial for achieving high efficiency. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgdiva-portal.org The reaction typically proceeds via oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and a β-hydride elimination step to release the product. libretexts.org Chloropyrimidines can serve as the halide component in these reactions. The reaction conditions, including the choice of palladium source, ligand, and base, are critical for success, especially when using less reactive aryl chlorides. diva-portal.org This methodology allows for the introduction of vinyl groups at the 2-position of the pyrimidine ring.

Beyond the Suzuki and Heck reactions, other transition metal-catalyzed methods can be employed to functionalize this compound.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a palladium or nickel catalyst. For the related 2-chloro-5-phenylpyrimidine, Kumada coupling has been shown to be a highly effective synthetic method. This suggests that this compound could similarly react with various Grignard reagents to introduce alkyl or aryl substituents.

Reactions with Organoindium Reagents: Palladium-catalyzed cross-coupling reactions using triorganoindium reagents have been successfully applied to 5-bromo-2-chloropyrimidine. nih.gov These reactions show excellent chemoselectivity, allowing for substitution at either the 5-position or both the 2- and 5-positions depending on the stoichiometry of the indium reagent. nih.gov This methodology was instrumental in the total synthesis of the alkaloid hyrtinadine A and could be adapted for the selective functionalization of this compound. nih.gov

Table 2: Overview of Cross-Coupling Reactions for this compound
Reaction TypeCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(0) complex, BaseC(pyrimidine)-C(aryl) , libretexts.org
HeckAlkenePd(0) complex, BaseC(pyrimidine)-C(vinyl) , organic-chemistry.org
KumadaGrignard Reagent (R-MgX)Pd or Ni catalystC(pyrimidine)-C(alkyl/aryl)
Indium-basedTriorganoindium Reagent (R₃In)Pd catalystC(pyrimidine)-C(alkyl/aryl) nih.gov

Oxidation and Reduction Pathways of this compound and its Derivatives

The this compound scaffold can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: Pyrimidine derivatives can be oxidized to form N-oxides. evitachem.com The nitrogen atoms in the pyrimidine ring are susceptible to oxidation under specific conditions, which can alter the electronic properties and reactivity of the ring system.

Reduction: The reduction of chloropyrimidines is a common strategy for dehalogenation. oregonstate.edu Catalytic hydrogenation using palladium on a support is a frequently used method to replace the chlorine atom with hydrogen. oregonstate.edu For instance, the reduction of chloropyrimidines can be achieved using zinc dust and water or through catalytic reduction methods. oregonstate.edu This process would convert this compound into 5-ethylpyrimidine. Additionally, the pyrimidine ring itself can be reduced under more forcing conditions, and other functional groups on derivatives can be targeted, such as the reduction of a carboxylic acid group to an alcohol.

Selective Functionalization Strategies for Pyrimidine Derivatives

The selective functionalization of the pyrimidine ring is a significant challenge due to the presence of multiple potentially reactive sites. The chlorine atom at the C2 position of this compound is a versatile handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. However, modern strategies also allow for the direct functionalization of the C-H bonds at the C4, C5, and C6 positions.

One powerful strategy for achieving site-selectivity is the use of highly specific metalating agents. For instance, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to enable regio- and chemoselective magnesiation of various positions on the pyrimidine ring, which can then be trapped with electrophiles to introduce a wide range of functional groups. acs.org This method's success lies in its ability to selectively deprotonate specific C-H positions, allowing for a programmed functionalization sequence. acs.org

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern pyrimidine functionalization. nih.gov The chlorine at the C2 position is particularly amenable to these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the C2 position with aryl or vinyl boronic acids. Studies on related dichloropyrimidines have shown that the reactivity of chloro-substituents can be tuned, with the C4 position often being more reactive than the C2 position. researchgate.net This inherent reactivity difference can be exploited for sequential, selective couplings.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the 2-chloro position with a wide variety of primary and secondary amines. acs.orgrsc.org The development of specialized phosphine (B1218219) ligands has been critical in expanding the scope of this reaction to include even sterically hindered and electron-deficient amines. rsc.org

Sonogashira Coupling: This reaction introduces alkynyl groups at the C2 position by coupling with terminal alkynes, a transformation useful in the synthesis of kinase inhibitors. acs.org

C-H Arylation: Beyond substituting the chloro group, direct C-H activation offers a more atom-economical approach. Palladium-catalyzed oxidative heteroarylation can couple the C-H bonds of pyrimidines with other heteroarenes. thieme-connect.com For these reactions, the choice of ligand, oxidant, and additives is crucial for achieving high selectivity and yield. thieme-connect.com

The table below summarizes various selective functionalization strategies applicable to chloropyrimidine scaffolds.

Reaction Type Position Reagents/Catalyst System Product Type Reference
MagnesiationC4, C5, C6TMPMgCl·LiCl, then Electrophile (E+)Functionalized Pyrimidines acs.org
Suzuki CouplingC2R-B(OH)₂, Pd Catalyst, Base2-Aryl/vinyl-pyrimidines researchgate.net
Buchwald-HartwigC2R₂NH, Pd Catalyst, Ligand, Base2-Amino-pyrimidines acs.orgrsc.org
Sonogashira CouplingC2Terminal Alkyne, Pd/Cu Catalyst, Base2-Alkynyl-pyrimidines acs.org
C-H ArylationC4/C6Arene, Pd(OAc)₂, Ligand, Oxidant4/6-Aryl-pyrimidines thieme-connect.com

Design and Application of Novel Derivatization Reagents in Pyrimidine Chemistry

The development of novel reagents is expanding the toolkit for pyrimidine modification beyond classical methods. These reagents are often designed based on mechanistic understanding to achieve unprecedented selectivity or to enable entirely new types of transformations.

A prominent example involves a platform for the C2-selective amination of pyrimidines via direct C-H functionalization. researchgate.netacs.org This strategy utilizes a specially designed reagent system that leads to the formation of a pyrimidinyl iminium salt intermediate. researchgate.netacs.org This intermediate then reacts with various amine nucleophiles to deliver 2-aminopyrimidines with high selectivity, avoiding reaction at other positions. researchgate.netacs.org This approach is powerful because it circumvents the need for a pre-installed leaving group like chlorine and is compatible with a wide range of sensitive functional groups. researchgate.net

Another innovative direction is the "deconstruction-reconstruction" strategy. nih.gov In this approach, a complex pyrimidine is converted into an N-arylpyrimidinium salt, which can be cleaved to form a three-carbon iminoenamine building block. nih.gov This reactive intermediate can then be used in various cyclization reactions to reconstruct modified pyrimidines or to access entirely different heterocycles like pyrazoles. nih.gov This method provides a unique way to diversify the core heterocyclic structure of a molecule. nih.gov

Furthermore, new derivatizing agents are being developed for analytical purposes, which can also inform synthetic strategies. For instance, cyanoacetohydrazide has been explored as a novel derivatizing agent for steroids, forming stable derivatives that can be analyzed by mass spectrometry. mdpi.com The principles behind such reagents, which react with specific functional groups under mild conditions, can be adapted for synthetic derivatization in pyrimidine chemistry. mdpi.com

Mechanistic Studies of this compound Reactivity

Understanding the reaction mechanisms, kinetics, and thermodynamics of this compound transformations is crucial for optimizing existing methods and designing new, more efficient synthetic routes.

Reaction Kinetics and Thermodynamic Analysis of Transformation Pathways

The reactivity of substituted chloropyrimidines is governed by a delicate balance of electronic and steric factors. In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity of nucleophilic attack is a critical consideration. Quantum mechanical (QM) calculations on analogous systems, such as 2-MeSO₂-4-chloropyrimidine, provide insight into these pathways. wuxiapptec.com

The analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most electrophilic sites. For chloropyrimidines, the LUMO and LUMO+1 orbitals are often close in energy, with lobes centered on different carbon atoms (e.g., C4 and C2), suggesting that a mixture of products is possible. wuxiapptec.com The outcome of the reaction is therefore not solely dictated by the initial state electronics but by the transition state energies of the competing pathways.

A key finding from these computational studies is the concept of a "dichotomy in regioselectivity," where the reaction site changes depending on the nucleophile. wuxiapptec.com For example, reactions with amines may selectively occur at C4, while reactions with alkoxides selectively occur at C2. wuxiapptec.com This can be explained by analyzing the activation barriers (ΔE‡) and reaction energies (ΔErxn) for the formation of the Meisenheimer intermediate at each position.

The table below illustrates hypothetical comparative energy data based on QM studies of related pyrimidines. wuxiapptec.com

Nucleophile Attack Position Activation Barrier (ΔE‡) (kcal/mol) Reaction Energy (ΔErxn) (kcal/mol) Predicted Selectivity
AmineC4LowerMore FavorableC4-Substitution
AmineC2HigherLess FavorableMinor/No Product
AlkoxideC4HigherLess FavorableMinor/No Product
AlkoxideC2LowerMore FavorableC2-Substitution

This difference in activation energy is often attributed to specific interactions in the transition state, such as hydrogen bonding between the nucleophile and a substituent on the pyrimidine ring, which can preferentially stabilize one transition state over another. wuxiapptec.com Thermodynamic analyses, such as those performed for the synthesis of 4,6-dihydroxy pyrimidine, show that such reactions can be spontaneous (ΔGΘ<0) and that the equilibrium constant can be significantly influenced by temperature. researchgate.net

Role of Catalysts and Bases in Directing Reaction Selectivity and Efficiency

Catalysts and bases are not merely promoters of reactions but are integral components that actively direct the outcome of chemical transformations involving this compound.

In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount. nih.gov Sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required. nih.gov These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the Pd(0) catalyst into the C-Cl bond, and subsequent reductive elimination to form the product. The ligand stabilizes the monoligated Pd(0) species, which is often the most active catalytic species, and promotes the desired bond-forming steps. acs.org The combination of the palladium precursor, ligand, and base must be carefully chosen to ensure efficient in situ reduction of the Pd(II) precatalyst to the active Pd(0) state without degrading the ligand or reagents. rsc.org

Nickel and cobalt complexes have emerged as effective and more economical alternatives to palladium for certain cross-coupling reactions. researchgate.netnih.gov Cobalt-catalyzed systems, for example, can couple 2-chloropyrimidines with in situ prepared arylzinc reagents under mild conditions. nih.gov Electrochemical methods using a nickel-bipyridine complex as a catalyst and a sacrificial iron anode have also been developed to mediate the cross-coupling of chloropyrimidines with aryl halides, offering a greener alternative to traditional methods. researchgate.netnih.gov

Bases play a multifaceted role. In cross-coupling reactions, a base is required to activate the coupling partner (e.g., deprotonate the boronic acid in a Suzuki reaction) and to neutralize the HCl generated during the reaction. However, the choice of base can also influence selectivity. As seen in the mechanistic discussion, different nucleophiles (which can be generated from a precursor by a base) can lead to different reaction sites. wuxiapptec.com In direct C-H functionalization, strong, non-nucleophilic bases like TMPMgCl·LiCl are used as stoichiometric reagents to selectively deprotonate the pyrimidine ring, creating a nucleophilic site for subsequent reaction with an electrophile. acs.org The ability of the base to form specific complexes or aggregates can dictate which proton is removed, thereby controlling the regioselectivity of the functionalization. acs.org

Research Applications of 2 Chloro 5 Ethylpyrimidine in Medicinal Chemistry and Drug Discovery

Utilization as a Key Building Block in Pharmaceutical Synthesis

2-Chloro-5-ethylpyrimidine serves as a crucial intermediate in the multi-step synthesis of complex pharmaceutical agents. Its reactivity allows it to be incorporated into larger molecular frameworks, providing the core heterocyclic structure essential for biological activity in certain drug classes.

A prime example of its application is in the efficient and robust synthesis of GW693085, a Peroxisome Proliferator-Activated Receptor (PPAR) pan agonist. nih.govmdpi.com In this synthesis, this compound undergoes an acid-catalyzed amination reaction where the chlorine atom is displaced by a 2-methyl-2-phenylpropanamine derivative. nih.govmdpi.com This reaction is a critical step in constructing the final drug molecule, which combines the activity of all three PPAR subtypes (α, γ, and δ) and was investigated as a potential treatment for type 2 diabetes. mdpi.com Researchers found that the choice of base was essential for the success of this chloro displacement reaction, with calcium carbonate (CaCO3) showing a unique buffering effect that facilitated the reaction's progress and ensured the stability of the resulting 2-aminopyrimidine (B69317) product. nih.govmdpi.com

Development and Evaluation of Bioactive Molecules Derived from this compound

The pyrimidine (B1678525) nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this heterocyclic system are widely investigated for various therapeutic properties. While direct studies on derivatives of this compound are not extensively documented across all therapeutic areas, research on structurally similar pyrimidine analogs provides significant insight into its potential applications.

The pyrimidine core is integral to many compounds developed for their antimicrobial effects. Although specific studies starting from this compound are not detailed in the available literature, research on analogous structures highlights the potential of this chemical class. For instance, various novel pyrimidines, thiazolopyrimidines, and triazolopyrimidines have been synthesized and shown to possess a range of antimicrobial activities. nih.gov Similarly, new pyrimidinone and oxazinone derivatives have been synthesized and demonstrated good antibacterial and antifungal properties, comparable to established drugs like streptomycin. mdpi.comnih.gov These studies underscore the general utility of the pyrimidine scaffold as a basis for the development of new antimicrobial agents.

Pyrimidine analogs are a cornerstone of cancer chemotherapy. While direct anticancer derivatives of this compound are not prominently featured in the reviewed research, studies on closely related molecules demonstrate the scaffold's potential. For example, an efficient synthesis of 2,5-disubstituted pyrimidines starting from 2-chloro-5-bromopyrimidine has been reported, with some of the resulting compounds showing moderate in vitro cytotoxic activity against the HeLa cancer cell line. researchgate.net Furthermore, research into quinazoline-based pyrimidodiazepines has yielded compounds with significant antiproliferative activity against a panel of 60 human tumor cell lines. nih.govrsc.org One such derivative, a quinazoline-chalcone, displayed potent growth inhibitory activity against leukemia, colon cancer, melanoma, and breast cancer cell lines. nih.gov

Compound ClassStarting MaterialCancer Cell Lines TestedNotable Activity
2,5-disubstituted pyrimidines2-Chloro-5-bromopyrimidineHeLaModerate in vitro cytotoxicity observed. researchgate.net
Quinazoline-chalcone derivatives2-Chloro-4-anilinoquinazolineK-562 (leukemia), HCT-116 (colon), LOX IMVI (melanoma), MCF7 (breast)High antiproliferative activity with GI50 values between 0.622–1.81 μM. nih.gov
Pyrimidodiazepines2,4,5,6-TetraaminopyrimidineVarious (NCI-60 panel)Exhibited high cytostatic and cytotoxic activity against multiple cell lines. nih.gov

The synthesis of nucleoside analogs containing a pyrimidine base is a well-established strategy in the development of antiviral drugs. nih.govnih.govmdpi.com These compounds can interfere with viral replication by inhibiting viral DNA polymerase. nih.gov Potent and selective inhibitors of herpes simplex virus (HSV-1) and varicella-zoster virus (VZV) include 5-substituted pyrimidine nucleoside analogs like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). nih.gov The synthesis of 5-Ethyl-2-pyrimidinone-2′-deoxyriboside, a potential antiviral agent against herpes virus, has been accomplished starting from 5-ethyluracil, demonstrating the importance of the 5-ethyl substitution in this therapeutic area. nih.gov While this compound is not the direct precursor in these specific examples, its structure represents a viable starting point for the synthesis of novel non-nucleoside and nucleoside pyrimidine derivatives for antiviral screening.

The 2-chloro-5-substituted pyrimidine scaffold is a key feature in the design of various enzyme inhibitors and receptor antagonists due to its ability to participate in crucial binding interactions.

Research has shown that 2,4,5-trisubstituted pyrimidines are potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6, which are targets for antimalarial drug discovery. nih.gov In these studies, modifications at the 5-position of the pyrimidine core, including chloro and methyl groups, significantly influenced the inhibitory activity. nih.gov This highlights the importance of substitution at this position for modulating kinase inhibition.

In the realm of receptor antagonists, fragment screening identified a pyrimidine hit that was optimized to create HTL14242, a negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a G-protein coupled receptor (GPCR) target. mdpi.com This demonstrates the utility of the pyrimidine core in developing molecules that can modulate receptor activity.

One of the most direct and significant applications of this compound is in the synthesis of modulators for Peroxisome Proliferator-Activated Receptors (PPARs). nih.govmdpi.com PPARs are ligand-activated transcription factors that play a central role in regulating energy metabolism and are important drug targets for metabolic disorders. mdpi.com

As previously mentioned, this compound is a key building block for the PPARpan agonist GW693085. nih.govmdpi.com The synthesis involves a crucial acid-catalyzed nucleophilic substitution where the chloro group of this compound is displaced by an amine. mdpi.com The development of an efficient process for this reaction was critical for producing multikilogram quantities of the drug candidate for preclinical and clinical investigations into its potential for treating type 2 diabetes. mdpi.com The successful synthesis underscores the industrial and pharmaceutical importance of this compound as a starting material for high-value, complex therapeutic agents.


Design and Synthesis of Enzyme Inhibitors and Receptor Antagonists

Exploration of Other Targeted Enzyme and Receptor Interactions

Derivatives of 2-chloro-pyrimidine scaffolds are not limited to a single target class; they have been investigated for their interactions with a variety of enzymes and receptors. The versatility of the pyrimidine core allows for modifications that can tune its binding affinity for different biological targets.

For instance, a class of 2,4,5-trisubstituted pyrimidines has been developed as potent dual inhibitors of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and P. falciparum protein kinase 6 (PfPK6), which are crucial for the parasite's life cycle. nih.gov One parent compound in these studies, IKK16, demonstrated broad activity across the human kinome. When tested against a panel of 468 human kinases, it inhibited 41 different kinases by more than 90% at a 1 µM concentration, indicating a degree of promiscuity that can be refined through further structural modification. nih.gov

Furthermore, other pyrimidine derivatives have been designed to target Fibroblast Growth Factor Receptors (FGFRs). nih.gov These receptors are key players in cell proliferation, differentiation, and migration, and their dysregulation is implicated in various cancers. The development of irreversible FGFR inhibitors using a 2,4,5-trisubstituted pyrimidine scaffold highlights the adaptability of this chemical class to address specific oncogenic drivers, including resistance-conferring gatekeeper mutations. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses guide the optimization of lead compounds to enhance potency and selectivity. nih.govmdpi.com

Elucidation of Key Structural Motifs for Enhanced Biological Activity

The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov A critical structural motif for many kinase inhibitors derived from this scaffold is the 2-aminopyrimidine or 2-anilinopyrimidine nucleus. This core structure is adept at forming essential hydrogen bonds within the ATP-binding pocket of kinases. Specifically, it often acts as a hinge-binder, forming hydrogen bonds with the backbone amide of a conserved residue in the hinge region of the kinase, mimicking the interaction of the adenine (B156593) portion of ATP. nih.gov

In the case of 2,4,5-trisubstituted pyrimidine inhibitors of PfGSK3, the 2-anilino-pyrimidine group docks into the ATP-binding site, forming crucial hydrogen bonds with the backbone of Ile148 in the hinge region. nih.gov This interaction anchors the molecule, allowing other parts of the compound to engage in additional favorable interactions, thereby increasing binding affinity and inhibitory activity.

Impact of Substituent Effects on Efficacy and Selectivity of Derived Compounds

The substituents at various positions on the pyrimidine ring play a crucial role in determining the efficacy and selectivity of the derived compounds. researchgate.net Modifications at the 5-position of the pyrimidine ring have been shown to significantly alter the activity profile of kinase inhibitors.

In a study on dual PfGSK3/PfPK6 inhibitors, replacing the 5-methyl group of a parent compound with other alkyl or halogen substituents led to substantial variations in activity. nih.gov For example, introducing a chloro substituent at the 5-position resulted in a 20-fold increase in potency against PfPK6 compared to the parent compound. Halogenated analogues at this position generally displayed considerable activity against PfGSK3, whereas alkyl-containing substituents were less active. nih.gov

This demonstrates that small changes, such as the addition of a halogen or an alkyl group, can fine-tune the electronic and steric properties of the molecule, leading to improved interactions with the target and enhanced selectivity between different enzymes. nih.gov

Below is a data table illustrating the impact of substituents at the 5-position on the inhibitory activity against PfPK6.

Compound5-Position SubstituentPfPK6 IC50 (nM)Fold Increase in Potency (vs. IKK16)
IKK16 (Parent)H385 ± 201
18nMethyl45 ± 29
18rChloro19 ± 320

Data sourced from a study on dual inhibitors of plasmodial kinases. nih.gov

Elucidation of Mechanisms of Biological Action for this compound-Derived Compounds

Understanding the mechanism of action at a molecular level is crucial for the rational design of new drugs. This involves characterizing how these compounds bind to their targets and how this binding event translates into a biological response by modulating cellular signaling.

Binding Affinity and Specificity with Molecular Targets

The effectiveness of a drug is often related to its binding affinity (how strongly it binds) and specificity (how selectively it binds) to its molecular target. For pyrimidine-based kinase inhibitors, high affinity is achieved through a combination of specific interactions within the ATP-binding pocket.

Molecular docking studies of the 2-anilino-pyrimidine derivative IKK16 in the ATP-binding site of PfGSK3 revealed key interactions. nih.gov The pyrimidine core forms hydrogen bonds with the hinge region residue Ile148. The molecule is further stabilized by hydrophobic interactions with Ala94 and Leu201 on either side. Additionally, the benzothiazole (B30560) ring attached to the 2-anilino group fits into a hydrophobic back pocket, where it interacts with Val81. nih.gov These combined interactions—hydrogen bonding and hydrophobic contacts—are responsible for the compound's stable and high-affinity binding to the enzyme.

Modulation of Intracellular Signaling Pathways

By inhibiting specific enzymes or receptors, compounds derived from this compound can modulate entire intracellular signaling pathways. nih.gov These pathways are complex networks that control cellular processes like growth, proliferation, and death. frontiersin.orgnih.gov

For example, inhibitors targeting FGFRs block the signaling cascade initiated by fibroblast growth factors. nih.gov Under normal conditions, FGF binding causes the receptors to dimerize and autophosphorylate, activating downstream pathways such as the Ras/MAPK and PI3K/AKT pathways. These pathways are central to cell survival and proliferation. By blocking the ATP-binding site of FGFR, pyrimidine-based inhibitors prevent this initial phosphorylation step, effectively shutting down these downstream signals and thereby inhibiting the growth and survival of cancer cells that are dependent on this pathway. nih.gov

Similarly, inhibiting kinases in pathogens like P. falciparum disrupts signaling pathways essential for the parasite's development and proliferation, forming the basis of their antimalarial activity. nih.gov

Research Applications of 2 Chloro 5 Ethylpyrimidine in Agrochemical Science

Synthesis of Novel Crop Protection Agents

2-Chloro-5-ethylpyrimidine serves as a versatile intermediate in the synthesis of more complex molecules with potential bioactivity. The reactivity of the chloro group at the 2-position of the pyrimidine (B1678525) ring allows for nucleophilic substitution, enabling the attachment of various functional groups to create a diverse library of derivatives.

One documented synthetic application involves the reaction of this compound with aniline (B41778) derivatives. In a study focused on the amination of 2-chloropyrimidines, this compound was successfully reacted with aniline in the presence of a tolylzinc bromide reagent, yielding N-phenyl-5-ethylpyrimidin-2-amine with very good yield. thieme-connect.com This type of reaction is fundamental in medicinal and agrochemical research for building more complex molecular structures. The resulting anilinopyrimidine motif is a key feature in a number of biologically active compounds, including fungicides. thieme-connect.com

While this specific reaction demonstrates a synthetic pathway to a novel derivative, the broader research landscape for agrochemicals has seen extensive development of compounds from similar pyrimidine precursors, such as 2-chloro-5-methylpyrimidine (B1361109), which is a known intermediate in the synthesis of certain herbicides. sihaulichemicals.comgoogle.comguidechem.comepo.org

Development of Herbicides and Fungicides from this compound Scaffolds

The pyrimidine core is a well-established toxophore in a variety of commercial herbicides and fungicides. nih.gov These compounds often function by inhibiting essential biological processes in weeds and fungi. The development of novel derivatives from scaffolds like this compound is a strategy to discover new modes of action or to create compounds effective against resistant strains of pests and pathogens.

Herbicides: Pyrimidine-based herbicides are known to be effective against broadleaf weeds and are used in a variety of agricultural and non-agricultural settings. epa.govepa.gov The mode of action for many pyrimidine herbicides involves the inhibition of key enzymes in the targeted weeds. For instance, some pyrimidine derivatives are known to inhibit acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. Research into new pyrimidine derivatives often targets this and other essential plant enzymes. While specific herbicidal activity data for derivatives of this compound is not widely published, the general herbicidal potential of the pyrimidine class is well-documented. thepharmajournal.comnih.govresearchgate.net

Fungicides: The pyrimidine structure is also integral to a range of fungicides. nih.gov Anilinopyrimidine fungicides, for example, are known to inhibit the biosynthesis of methionine, an essential amino acid in many fungal pathogens, and also affect the secretion of hydrolytic enzymes that fungi use to invade plant tissues. The synthesis of an anilinopyrimidine derivative from this compound suggests a potential avenue for the development of new fungicidal compounds. thieme-connect.com Studies on other novel pyrimidine derivatives have shown promising in vitro activity against a range of phytopathogenic fungi. nih.govmdpi.comresearchgate.net

Table 1: Examples of Fungicidal Activity of Novel Pyrimidine Derivatives

While specific data for this compound derivatives is not available, the following table illustrates the kind of efficacy data that is generated for novel pyrimidine-based fungicides against common plant pathogens. This data is for different, but structurally related, pyrimidine compounds.

Compound IDTarget FungiInhibition Rate (%) at 50 µg/mL
4b Sclerotinia sclerotiorum40
4c Sclerotinia sclerotiorum60
4d Sclerotinia sclerotiorum66.7

Source: Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Note: These compounds are not direct derivatives of this compound but serve as an example of fungicidal evaluation in related pyrimidine structures. mdpi.com

Efficacy and Environmental Impact Studies of Agrochemical Compounds

The efficacy of new agrochemical candidates is typically evaluated through a series of in vitro and in vivo tests against target organisms. For herbicides, this would involve assessing the inhibition of weed growth, while for fungicides, the inhibition of fungal mycelial growth or spore germination is measured.

The environmental impact of pyrimidine-based agrochemicals is a significant area of study. The U.S. Environmental Protection Agency (EPA) conducts registration reviews for classes of pesticides, including pyridine (B92270) and pyrimidine herbicides, to assess their ecological risks. epa.govepa.gov

Environmental Fate: The environmental persistence and mobility of pyrimidine-based herbicides can vary. Some compounds in this class have been noted for their potential to persist in treated plant materials, which can lead to contamination of compost. epa.gov This has led to mitigation measures such as prohibiting the off-site use of treated plant materials for a certain period after application. epa.gov The half-life of herbicides in soil is a key factor in their environmental risk assessment, with a shorter half-life generally being preferable to reduce the risk of groundwater contamination. mdpi.com

Ecological Risks: The primary ecological risks associated with pyrimidine herbicides are to non-target terrestrial plants through spray drift and runoff. epa.gov Regulatory bodies like the EPA implement measures to mitigate these risks, such as mandatory spray drift reduction measures. epa.gov For fungicides, concerns include their potential impact on non-target aquatic organisms and soil microorganisms. The environmental fate of these compounds is influenced by factors such as their water solubility, soil adsorption characteristics, and susceptibility to degradation by light and microbes.

While specific environmental impact studies on agrochemicals derived from this compound are not available due to the early stage of research on its derivatives, any future commercial products would be subject to rigorous environmental risk assessments.

Research Applications of 2 Chloro 5 Ethylpyrimidine in Materials Science

Development of Specialty Polymers and Resins

2-Chloro-5-ethylpyrimidine serves as a monomer or a modifying agent in the synthesis of specialty polymers and resins. The presence of the pyrimidine (B1678525) ring in the polymer backbone can impart desirable properties such as enhanced thermal stability and specific electronic characteristics. The reactive chlorine atom at the 2-position of the pyrimidine ring provides a site for nucleophilic substitution, enabling the grafting of the molecule onto other polymer chains or facilitating polymerization reactions.

The incorporation of pyrimidine units into polymer structures is a known strategy for developing materials with high thermal resistance. For instance, polyimides containing pyrimidine nuclei have demonstrated excellent thermal stability. While specific studies on polymers derived directly from this compound are not extensively documented, the general principles of using pyrimidine-containing monomers suggest that it could be a valuable component in creating heat-resistant polymers. The ethyl group at the 5-position can also influence the physical properties of the resulting polymers, such as their solubility and processability, by introducing a degree of flexibility and altering intermolecular interactions.

The synthesis of such specialty polymers often involves polycondensation or addition polymerization reactions where the bifunctional nature of substituted pyrimidines is exploited. The ability to tailor the properties of the final polymer by selecting appropriate co-monomers to react with this compound opens up a wide range of possibilities for creating materials with specific performance characteristics for demanding applications.

Synthesis of Novel Materials with Tailored Chemical and Thermal Properties

The synthesis of novel materials with precisely controlled chemical and thermal properties is a significant area of research where this compound can play a crucial role. By strategically incorporating this pyrimidine derivative into larger molecular architectures, scientists can fine-tune the final material's characteristics.

The pyrimidine ring is known to enhance the thermal stability of polymeric materials. For example, polyurethanes containing a pyrimidine structure in their main chain have shown improved thermal properties, with 5% weight loss occurring at temperatures between 250 to 340°C tandfonline.com. While this research did not specifically use this compound, it highlights the potential of pyrimidine moieties to improve the heat resistance of polymers. The introduction of this compound as a monomer or additive could similarly lead to materials with higher decomposition temperatures and better performance in high-temperature environments.

Furthermore, the chemical properties of materials can be tailored through the reactivity of the chloro-substituent. This reactive site allows for post-polymerization modification, where the properties of a pre-formed polymer can be altered by introducing new functional groups. This approach provides a versatile method for creating a library of materials with varied chemical functionalities from a single parent polymer, enabling the development of materials for specific applications such as sensors, catalysts, or selective membranes. The electronic nature of the pyrimidine ring can also be exploited to create materials with specific photophysical or electronic properties.

Below is a table summarizing the potential effects of incorporating this compound into novel materials:

PropertyPotential Influence of this compound
Thermal Stability The pyrimidine ring can increase the degradation temperature of the material.
Chemical Reactivity The chlorine atom provides a site for further chemical modifications.
Solubility The ethyl group can enhance solubility in organic solvents, improving processability.
Electronic Properties The nitrogen-containing heterocyclic ring can influence the material's conductivity and optical properties.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

While direct applications of this compound in Organic Light-Emitting Diodes (OLEDs) are not yet widely reported, the use of similar pyrimidine derivatives in this field suggests a promising avenue for exploration. Heterocyclic compounds are of great interest in the development of materials for optoelectronic devices due to their unique electronic properties.

Pyrimidine-based materials have been investigated for their potential as electron-transporting or emissive materials in OLEDs. The electron-deficient nature of the pyrimidine ring can facilitate electron injection and transport, which is a crucial aspect of OLED performance. For instance, compounds containing pyrimidine moieties are being explored for their use in various applications, including light-emitting diodes rsc.org.

Although research has often focused on other substituted pyrimidines, the fundamental electronic structure of the pyrimidine core in this compound makes it a candidate for similar applications. The chloro and ethyl substituents can be used to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the color and efficiency of the light emission. Further research into the synthesis of larger, conjugated molecules incorporating the this compound unit could lead to the development of novel emitters or host materials for OLEDs.

Design and Synthesis of Ligands for Organometallic Complexes

In the realm of organometallic chemistry, this compound can serve as a precursor for the synthesis of specialized ligands. The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons that can coordinate with metal centers, forming stable organometallic complexes. The reactivity of the chlorine atom allows for the facile introduction of other coordinating groups, leading to the formation of bidentate or polydentate ligands.

These custom-designed ligands can then be used to create organometallic complexes with specific catalytic, photophysical, or magnetic properties. For example, the synthesis of ligands for iridium complexes from a related compound, 2-chloro-5-fluoropyrimidine, has been reported to yield complexes with high external quantum efficiencies in light-emitting applications. This indicates that pyrimidine-based ligands can be effective in creating highly efficient organometallic materials.

The synthesis of such ligands often involves nucleophilic substitution reactions at the chloro-position, followed by complexation with a metal salt. The ethyl group on the pyrimidine ring of this compound can also play a role in the properties of the resulting organometallic complex by influencing its solubility and steric environment around the metal center. This tunability is crucial for the rational design of catalysts for specific organic transformations or for the development of novel materials with unique electronic and optical properties.

Future Research Directions and Contemporary Challenges in 2 Chloro 5 Ethylpyrimidine Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility has spurred significant research into "greener" chemistry. For intermediates like 2-Chloro-5-ethylpyrimidine, this translates to developing synthetic routes that are more atom-efficient, generate less waste, and utilize less hazardous materials. The use of active chloro-heterocycles is inherently advantageous in this context because they offer greater atom efficiency compared to their bromide or iodide counterparts thermofishersci.in. This efficiency is a cornerstone of green chemistry, aiming to maximize the incorporation of starting materials into the final product.

Future research will likely focus on several key areas to enhance the sustainability of this compound synthesis and its subsequent reactions:

Alternative Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Exploring methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods researchgate.net.

Catalytic Processes: Designing and implementing highly efficient catalytic systems that can operate under milder conditions and be recycled and reused.

Waste Reduction: Developing one-pot or tandem reaction sequences where multiple synthetic steps are performed consecutively in the same vessel, minimizing purification steps and solvent usage.

Meeting the increasing demands for greener chemistry within the industry is a critical challenge, and the development of sustainable methodologies for pyrimidine (B1678525) synthesis is a primary objective thermofishersci.in.

Innovations in Catalysis for Enhanced Reaction Efficiency and Chemo-Selectivity

Catalysis is at the heart of modern organic synthesis, and innovations in this field are crucial for advancing the chemistry of this compound. The reactivity of the chlorine atom on the pyrimidine ring allows for a variety of catalytic cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, for example, have been successfully used to couple trialkylbismuth reagents with 2-halo-pyrimidines clockss.org. Future work will aim to expand the scope of these reactions, using more abundant and less expensive catalysts, such as those based on nickel or copper. Nickel-catalyzed cross-electrophile coupling has already been explored for the synthesis of complex molecules from azaheterobenzyl chlorides wisc.edu. The development of novel ligands that can stabilize the metal center and facilitate challenging bond formations will be a key area of research.

Chemo-selectivity is another major challenge. In molecules with multiple reactive sites, it is essential to selectively functionalize the desired position. For this compound, this means controlling reactions to occur at the chlorine-bearing carbon without affecting other parts of the molecule. By carefully choosing reaction conditions and catalysts, the "active" chlorine can be either reacted early or preserved for a later synthetic step, allowing for the construction of complex molecular libraries thermofishersci.in. Future research will focus on developing catalytic systems with even higher degrees of chemo-selectivity, enabling more precise and efficient synthesis of target compounds.

Application of Artificial Intelligence and Machine Learning in Pyrimidine Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and materials science. For pyrimidine-based compounds, these computational tools offer powerful new approaches to design and synthesis.

Compound Design: AI algorithms can analyze vast datasets of existing molecules and their biological activities to identify novel pyrimidine derivatives with high potential as drug candidates. For instance, in silico docking simulations have been used to design and evaluate novel G protein-coupled receptor 119 (GPR119) agonists based on the pyrimidine scaffold acs.org. Machine learning models can predict properties such as toxicity, solubility, and metabolic stability, allowing researchers to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Reaction Prediction: ML models can be trained on large databases of chemical reactions to predict the outcomes of new transformations. This can help chemists to:

Identify the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product.

Predict potential side products, aiding in the development of cleaner reaction profiles.

Suggest novel synthetic routes to complex target molecules containing the this compound core.

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new pyrimidine-based molecules with tailored functionalities.

Expansion of Biological Activity Profiling and Deeper Target Identification for Novel Therapies

This compound is a key starting material for the synthesis of numerous biologically active compounds. Derivatives have shown promise as modulators of various therapeutic targets. A significant body of research has focused on its use in developing agonists for GPR119, a target for treating type 2 diabetes and obesity acs.orggoogle.comgoogle.comcommonorganicchemistry.com. Other identified targets include peroxisome proliferator-activated receptors (PPARs) and histone deacetylases (HDACs), which are relevant in metabolic disorders and cancer, respectively researchgate.netgoogle.com.

The future of research in this area lies in expanding the scope of biological screening and deepening our understanding of how these compounds interact with their targets.

Research AreaDescriptionKey Objectives
High-Throughput Screening Systematically testing libraries of this compound derivatives against a wide range of biological targets.To identify completely new biological activities and potential therapeutic applications.
Target Deconvolution For compounds identified through phenotypic screening (i.e., based on an observed effect on cells), identifying the specific protein target responsible for that effect.To understand the mechanism of action and enable structure-based drug design.
Structural Biology Determining the three-dimensional structure of pyrimidine derivatives bound to their protein targets using techniques like X-ray crystallography or cryo-electron microscopy.To provide a detailed picture of the binding interactions, which is crucial for designing more potent and selective molecules.
Pharmacokinetic Profiling Studying the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds to ensure they have the potential to be effective drugs in the body.To optimize drug-like properties and improve the chances of clinical success.

By combining these approaches, researchers can move beyond known targets like GPR119 and uncover new therapeutic opportunities for compounds derived from this compound.

Exploration of Emerging Applications in Interdisciplinary Scientific Domains

While the primary focus for this compound has been in medicinal chemistry, its versatile reactivity makes it a candidate for applications in other scientific fields. Exploring these emerging, interdisciplinary applications represents an exciting future research direction.

Agrochemicals: There is evidence of this compound being used in the synthesis of compounds for invertebrate pest control googleapis.com. The pyrimidine core is a common feature in many commercial pesticides and herbicides. Future research could focus on developing new, more selective, and environmentally benign agrochemicals by modifying the this compound scaffold. This involves designing molecules that are highly effective against target pests while having minimal impact on beneficial organisms and the wider ecosystem.

Materials Science: Heterocyclic compounds are increasingly being investigated for their potential in materials science. Pyrimidine derivatives can exhibit interesting electronic and photophysical properties. Potential applications could include:

Organic Light-Emitting Diodes (OLEDs): Designing pyrimidine-based molecules that can act as efficient emitters or host materials in OLED devices.

Organic Semiconductors: Exploring the potential of pyrimidine-containing polymers or small molecules for use in organic field-effect transistors (OFETs) and solar cells.

Sensors: Developing pyrimidine derivatives that can selectively bind to specific ions or molecules, leading to a detectable change in color or fluorescence for sensing applications.

The exploration of these non-medical applications requires collaboration between organic chemists, materials scientists, and engineers, highlighting the interdisciplinary future of this compound chemistry.

Q & A

Q. How does the ethyl substituent at C5 influence the electronic properties of this compound?

  • Methodological Answer:
  • UV-Vis Spectroscopy : Measure absorbance shifts (e.g., λmax ~270 nm) to assess conjugation effects.
  • Cyclic Voltammetry : Determine redox potentials to quantify electron-donating effects of the ethyl group. Compare with methyl or propyl analogs .

Tables for Key Data

Property Value/Method Reference
Molecular Weight142.59 g/mol
Melting Point18°C (lit.)
Preferred Reaction SolventDichloromethane or THF
GC Retention Time8.2 min (HP-5 column, 250°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.